(+)-Fenchone

Catalog No.
S611235
CAS No.
4695-62-9
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Fenchone

CAS Number

4695-62-9

Product Name

(+)-Fenchone

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3

InChI Key

LHXDLQBQYFFVNW-UHFFFAOYSA-N

SMILES

CC1(C2CCC(C2)(C1=O)C)C

Solubility

Practically insoluble to insoluble
Soluble (in ethanol)

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1)C(C2=O)(C)C

(+)-Fenchone is an organic compound classified as a monoterpenoid and a ketone, specifically identified as (1S,4R)-fenchone. It appears as a colorless oily liquid with a characteristic odor reminiscent of camphor. This compound is primarily found in the essential oils of fennel and is also a component of absinthe, contributing to its flavor profile. The compound exhibits chirality, existing as two enantiomers: (+)-fenchone (d-fenchone) and (−)-fenchone (l-fenchone), which have distinct occurrences in various plant species .

The mechanism of action of (+)-fenchone as an insecticide is not fully understood. However, research suggests it disrupts the insect nervous system, potentially by interfering with ion channels or neurotransmitter function [].

More research is needed to elucidate the specific mechanisms involved.

(+)-Fenchone is generally considered safe for consumption in small quantities as a food flavoring agent []. However, concentrated forms can cause skin irritation and eye discomfort [].

  • Toxicity: Limited data is available on the oral or inhalation toxicity of (+)-fenchone.
  • Flammability: Flash point is reported to be around 60°C (140°F), indicating flammability at elevated temperatures [].

Antimicrobial Properties:

(+)-Fenchone exhibits promising antimicrobial activity against various pathogenic bacteria and fungi. Studies have shown its effectiveness against common pathogens like Escherichia coli, Pseudomonas aeruginosa, and Candida albicans []. Additionally, research suggests that (+)-Fenchone can disrupt biofilm formation, a crucial factor in chronic infections [].

Anti-inflammatory and Antioxidant Potential:

(+)-Fenchone demonstrates anti-inflammatory and antioxidant properties. Research indicates its ability to reduce inflammation and oxidative stress, which are implicated in various diseases like arthritis and neurodegenerative disorders [, ].

Wound Healing:

Studies suggest that (+)-Fenchone promotes wound healing by stimulating cell proliferation and migration, thus accelerating the healing process [].

Diuretic and Cardiovascular Effects:

(+)-Fenchone possesses potential diuretic properties, increasing urine output and potentially benefiting individuals with hypertension []. However, further research is needed to determine its long-term safety and efficacy in managing cardiovascular conditions.

  • Oxidation: During oxidation, fenchone can produce carbon dioxide, carbon monoxide, and formaldehyde as primary products. Heavier carbonyl compounds may also be formed under specific conditions .
  • Rearrangement: Fenchone can rearrange under acidic conditions, particularly in the presence of concentrated sulfuric acid. This reaction can yield various products including different isomers of fenchone .
  • Reactions with Organometallic Reagents: Fenchone reacts with organomagnesium and organolithium compounds, leading to the formation of precipitates that can be further analyzed .

Fenchone exhibits several biological activities:

  • Antimicrobial Properties: Studies have indicated that fenchone possesses antimicrobial activity against various bacteria and fungi, making it a potential candidate for natural preservatives in food and cosmetic products.
  • Anti-inflammatory Effects: There is evidence suggesting that fenchone may exert anti-inflammatory effects, which could be beneficial in treating inflammatory conditions .
  • Flavoring Agent: Its pleasant aroma allows it to be widely used in perfumery and as a flavoring agent in foods .

Fenchone can be synthesized through various methods:

  • Extraction from Natural Sources: It can be isolated from fennel oil or absinthe through steam distillation.
  • Chemical Synthesis: Laboratory synthesis involves rearranging camphor or other terpenoids under acidic conditions, often using sulfuric acid as a catalyst .
  • Oxidative Methods: Oxidation of specific precursors or terpenes can yield fenchone as a product through controlled reactions .

Fenchone has diverse applications across several industries:

  • Food Industry: Used as a flavoring agent due to its aromatic properties.
  • Cosmetics and Perfumery: Its fragrance makes it a popular ingredient in perfumes and scented products.
  • Pharmaceuticals: Investigated for potential therapeutic properties, including its antimicrobial and anti-inflammatory effects .

Research on fenchone's interactions includes:

  • Chemical Interactions: Studies have explored its reactivity with various organometallic reagents, revealing insights into its chemical behavior under different conditions .
  • Biological Interactions: Investigations into its antimicrobial properties have assessed its efficacy against specific pathogens, contributing to understanding its potential use in medical applications .

Fenchone shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
CamphorMonoterpenoidStronger aroma; used primarily in medicinal applications.
MenthoneMonoterpenoidHas a minty flavor; commonly used in confectionery.
CarvoneMonoterpenoidDistinctive caraway or spearmint aroma; used in flavoring.

Uniqueness of (+)-Fenchone

While fenchone shares characteristics with these compounds, its unique chiral structure allows for distinct sensory properties and biological activities that differentiate it from others like camphor and carvone. Its specific occurrence in plants such as fennel adds to its uniqueness as a natural product utilized in culinary and aromatic applications.

Molecular Formula and Structural Characteristics

(+)-Fenchone exhibits the molecular formula C₁₀H₁₆O with a molecular weight of 152.23 grams per mole [1] [2]. The compound belongs to the bicyclic monoterpene family and is systematically named as 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one [1]. The structural framework consists of a norbornane skeleton with three methyl substituents and a ketone functional group positioned at carbon-2 [12].

The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for (+)-fenchone is InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 [2]. The compound's bicyclic structure demonstrates remarkable structural similarity to camphor and camphene, both containing norbornane derivatives with substituents at carbon-2 [12].

The rigid bicyclic framework prevents torsional flexibility, resulting in the presence of only one stable conformation [10]. This structural rigidity contributes to the compound's distinctive physical and chemical properties, distinguishing it from more flexible monoterpene structures.

Stereochemistry and Chiral Properties

(+)-Fenchone possesses two defined stereocenters within its bicyclic framework, creating absolute stereochemistry with no geometric isomerism centers [2]. The compound exhibits optical activity with a specific rotation of [α]²⁰ᴅ +62±1° when measured neat [18]. The absolute configuration of (+)-fenchone is designated as (1S,4R) [16] [18].

The enantiomeric counterpart, (-)-fenchone, demonstrates a specific rotation of [α]²⁰ᴅ -50 to -60° when measured at a concentration of 4 grams per 100 milliliters in ethanol [15]. The absolute configuration of the (-)-enantiomer is (1R,4S) [15]. Both enantiomers occur naturally in various essential oils, with (+)-fenchone found in fennel seed oil and Lavandula stoechas, while (-)-fenchone appears in cedar leaf oil [27].

Computational studies utilizing time-dependent density functional theory have successfully reproduced the optical rotatory behavior of fenchone enantiomers across wavelength ranges from 200 to 650 nanometers [25] [26]. These calculations demonstrate that the sign and magnitude of optical rotation correlate well with experimental observations, providing valuable insights into the absolute configuration determination of chiral molecules [31].

Stereochemical PropertyValueReference
Chirality Centers2 [2]
Defined Stereocenters2/2 [2]
Optical Activity (+)-Fenchone[α]²⁰ᴅ +62±1° (neat) [18]
Optical Activity (-)-Fenchone[α]²⁰ᴅ -50 to -60° (c=4, ethanol) [15]
Absolute Configuration (+)(1S,4R) [16] [18]
Absolute Configuration (-)(1R,4S) [15]

Physical Properties

Organoleptic Properties and Appearance

(+)-Fenchone appears as a clear, colorless to light yellow liquid at room temperature [15] [18]. The compound exhibits a characteristic camphoraceous odor with herbal, earthy, and woody undertones [15]. When evaluated at 100 percent concentration, the organoleptic profile reveals distinct camphor, thuja, cedarleaf, herbal, earthy, and woody notes [18]. The compound's olfactory characteristics classify it within the balsamic odor type category [18].

The liquid form remains stable under normal storage conditions, typically maintained at temperatures between 2-8°C for optimal preservation [15] [18]. The compound's appearance may vary slightly from completely colorless to pale yellow depending on purity and storage conditions [18].

Solubility Parameters

(+)-Fenchone demonstrates limited water solubility, with values ranging from 1.983 to 2.147 grams per liter at temperatures between 20-25°C [15] [18]. The compound exhibits greater solubility in organic solvents, with moderate solubility in chloroform and methanol [18]. In dimethyl sulfoxide, the compound achieves a solubility of 100 milligrams per milliliter, equivalent to 656.90 millimolar concentration [4].

The octanol-water partition coefficient (LogP) ranges from 2.13 to 2.54, indicating moderate lipophilicity [15] [17]. This partition coefficient suggests favorable distribution into lipid phases while maintaining some aqueous solubility [6]. The compound's dielectric constant measures 12.0 at 20°C, reflecting its polar ketone functionality [15] [18].

Thermodynamic Properties

Comprehensive thermodynamic studies reveal that (+)-fenchone exhibits a melting point range of 5-6°C and a boiling point of 192-194°C at standard atmospheric pressure [15] [17] [18]. The compound's density measures 0.948 grams per milliliter at 25°C [15] [18]. Vapor pressure data indicate 2.149 hectopascals at 20°C, demonstrating moderate volatility [15].

Calculated thermodynamic properties using the Joback method provide additional insights into the compound's energetic characteristics [3] [14]. The standard enthalpy of formation in the gas phase equals -237.85 kilojoules per mole, while the enthalpy of fusion measures 3.81 kilojoules per mole [3] [14]. The enthalpy of vaporization reaches 39.49 kilojoules per mole [3] [14].

Critical properties include a critical temperature of 742.46 Kelvin and critical pressure of 3082.99 kilopascals [3] [14]. The heat capacity of the gas phase at 509.58 Kelvin equals 324.29 joules per mole per Kelvin [14]. The Gibbs free energy of formation measures 1.44 kilojoules per mole [3] [14].

Thermodynamic PropertyValueMethod/Source
Enthalpy of Formation (gas)-237.85 kJ/molJoback Calculation [3] [14]
Enthalpy of Fusion3.81 kJ/molJoback Calculation [3] [14]
Enthalpy of Vaporization39.49 kJ/molJoback Calculation [3] [14]
Critical Temperature742.46 KJoback Calculation [3] [14]
Critical Pressure3082.99 kPaJoback Calculation [3] [14]
Heat Capacity (gas, 509.58 K)324.29 J/(mol·K)Joback Calculation [14]
Gibbs Free Energy of Formation1.44 kJ/molJoback Calculation [3] [14]

Chemical Reactivity Profile

(+)-Fenchone undergoes oxidative metabolism primarily through cytochrome P450 enzymes, specifically CYP2A6 and CYP2B6 in human liver microsomes [11]. The biotransformation produces three major hydroxylated metabolites: 6-exo-hydroxyfenchone, 6-endo-hydroxyfenchone, and 10-hydroxyfenchone [4] [11]. Gas chromatography-mass spectrometry analysis confirms that CYP2A6 plays a more significant role than CYP2B6 in the hydroxylation process [4].

The ketone functionality at carbon-2 renders the compound susceptible to nucleophilic addition reactions typical of carbonyl compounds [9]. Under homoenolization conditions using potassium tert-butoxide in tert-butanol at 185°C, fenchone undergoes deuterium exchange at five positions: C-6 (both exo and endo), C-8, C-9, and C-10 [9]. Nuclear magnetic resonance studies reveal that the intermediate homoenolate ion can lead to rearrangement products characterized as 3,3,6-trimethyl derivatives [9].

The rigid bicyclic structure influences the compound's reactivity patterns, with the norbornane framework directing the stereochemical outcome of various transformations [12]. The three methyl groups exhibit different reactivity profiles due to their distinct electronic and steric environments within the bicyclic system [9].

Spectroscopic Characteristics

Infrared Spectroscopy Analysis

Infrared spectroscopy of (+)-fenchone reveals characteristic absorption bands that facilitate structural identification and purity assessment [7] [8]. The carbonyl stretching frequency appears as a strong absorption band, typical of ketone functional groups in bicyclic systems [20]. Vibrational circular dichroism studies demonstrate distinct spectral patterns in three regions: mid-infrared fundamental deformation modes, carbon-hydrogen stretching fundamentals, and near-infrared second overtone regions [7] [8].

The mid-infrared region encompasses fundamental deformation modes, while the carbon-hydrogen stretching region spans 2800-3100 wavenumbers, corresponding to delta vs = 1, delta vb = 0 transitions [8]. Near-infrared analysis between 1100-1300 nanometers corresponds to second carbon-hydrogen stretching overtones [8]. Density functional theory calculations successfully reproduce the observed absorption and vibrational circular dichroism spectra [7] [8].

Attenuated Total Reflectance Fourier Transform Infrared spectroscopy effectively discriminates fenchone from other monoterpenes based on characteristic fingerprint patterns [20]. The nu C=C and nu C=O absorption bands contribute significantly to the compound's distinctive spectral profile [20].

Nuclear Magnetic Resonance Spectra

Comprehensive nuclear magnetic resonance analysis of (+)-fenchone utilizes both one-dimensional and two-dimensional techniques for complete structural characterization [21] [22]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the bicyclic structure with three methyl groups [9] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [9] [21]. The carbonyl carbon appears significantly downfield due to sp² hybridization and double bond character to oxygen [22]. Distortionless Enhancement by Polarization Transfer experiments facilitate the identification of methyl, methylene, and methine carbons within the structure [21].

Two-dimensional Heteronuclear Single Quantum Coherence spectroscopy establishes direct correlations between carbon and hydrogen atoms [21]. Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-hydrogen connectivities essential for structural confirmation [21]. The carbon-2 position, bearing the carbonyl group, shows characteristic downfield shifts in both carbon-13 and any attached hydrogen nuclear magnetic resonance spectra [21].

Shift reagent studies using lanthanide complexes provide additional confirmation of structural assignments and spatial relationships within the bicyclic framework [9]. The rigid structure facilitates unambiguous assignment of all carbon and hydrogen environments [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (+)-fenchone under electron ionization conditions produces characteristic fragmentation patterns that aid in structural identification [11] [19]. The molecular ion peak appears at mass-to-charge ratio 152, corresponding to the molecular weight [19]. Base peaks and significant fragment ions result from systematic loss of alkyl groups and rearrangement processes [19].

Gas chromatography-mass spectrometry analysis facilitates the identification of metabolites and transformation products [11]. The fragmentation patterns reflect the stability of various carbocation intermediates formed during the ionization process [19]. Common fragmentation pathways include loss of methyl radicals and formation of stable cyclic cations [19].

Physical Description

Colorless liquid with a camphor-like odor; mp = 5 deg C; [Chem Service MSDS]
Liquid
Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

152.120115130 g/mol

Monoisotopic Mass

152.120115130 g/mol

Boiling Point

192.00 to 194.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

0.941-0.946

Melting Point

5-6 °C

UNII

S436YKU51N

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 265 of 274 companies (only ~ 3.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

4695-62-9

Wikipedia

Fenchone

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-: ACTIVE
Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1S,4R)-: ACTIVE

Dates

Modify: 2023-08-15

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